6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC15839130
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO |
|---|---|
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | 6-tert-butyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C18H21NO/c1-18(2,3)14-9-10-17-15(11-14)19-16(12-20-17)13-7-5-4-6-8-13/h4-11,16,19H,12H2,1-3H3 |
| Standard InChI Key | KSAKOZSQNSJZLV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-tert-butyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, reflecting its substitution pattern on the benzoxazine core . The molecular formula C₁₉H₂₁NO (molecular weight: 279.38 g/mol) confirms the presence of a tert-butyl group (-C(CH₃)₃) at position 6, a phenyl ring at position 3, and the dihydro-2H-benzo[b][1, oxazine framework .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO | |
| Molecular Weight | 279.38 g/mol | |
| SMILES Notation | CC(C)(C)C1=CC2=C(C=C1)NCC(O2)C3=CC=CC=C3 | |
| Topological Polar Surface Area | 21 Ų |
Structural Characteristics
The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. X-ray crystallographic studies of analogous compounds reveal a puckered conformation in the oxazine ring, with the tert-butyl group inducing steric effects that influence molecular packing and receptor binding . The phenyl substituent at position 3 adopts a pseudo-axial orientation, creating a chiral center at C3, though racemic mixtures are typically reported in synthetic batches .
Synthesis and Manufacturing
Synthetic Routes
A practical synthesis begins with 2-amino-4-tert-butylphenol, which undergoes cyclocondensation with epichlorohydrin in the presence of a base to form the oxazine ring . Subsequent Friedel-Crafts alkylation introduces the phenyl group at position 3 using benzene and aluminum trichloride . Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for nitrogen functionalization .
Critical Reaction Parameters:
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Cyclocondensation: Conducted at 80–100°C in anhydrous tetrahydrofuran (THF) with sodium hydride as the base .
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Purification: Column chromatography on silica gel (hexane/ethyl acetate, 4:1) yields >95% purity .
Optimization Strategies
Recent advances utilize flow chemistry to enhance reaction efficiency, reducing side products like regioisomeric benzoxazines by 40% compared to batch methods . Computational modeling (DFT calculations) aids in predicting substituent effects on ring strain and reactivity, enabling targeted modifications .
Biological Evaluation and Mechanisms
In Vitro Studies
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 µM) necessitates caution in co-administration with other drugs .
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hERG Channel Binding: The compound shows negligible hERG inhibition (IC₅₀ > 30 µM), reducing cardiac toxicity risks compared to earlier benzoxazines .
Structure-Activity Relationships (SAR)
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Position 6: tert-Butyl > isopropyl > methyl (10-fold increase in 5-HT₆ affinity) .
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Position 3: Phenyl > cyclohexyl > hydrogen (3-fold improvement in metabolic stability) .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, chemical goggles |
| Ventilation | Fume hood with >100 ft/min airflow |
| Storage | -20°C under argon, desiccated |
Research and Therapeutic Applications
Preclinical Research
Used as a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 450 nm) for studying serotonin receptor dynamics in neuronal cultures . Radiolabeled versions ([¹¹C]-isotopolog) enable PET imaging of 5-HT₆ distribution in primate brains .
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